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Introduction
Dagrocorat hydrochloride (PF-00251802) is a selective glucocorticoid receptor modulator

(SGRM) that was under investigation for the treatment of rheumatoid arthritis.[1] As a non-

steroidal, steroidal-like compound, it was designed to retain the anti-inflammatory properties of

traditional glucocorticoids while potentially mitigating their associated adverse effects.[1]

Dagrocorat is a partial agonist of the glucocorticoid receptor (GR) and is the active metabolite

of the prodrug fosdagrocorat (PF-04171327).[2] Although its clinical development was

discontinued during Phase I trials, the pharmacological profile of dagrocorat provides valuable

insights into the development of dissociated GR agonists.[1] This technical guide offers an in-

depth review of the available preclinical and early clinical data on dagrocorat hydrochloride.

Mechanism of Action
Dagrocorat hydrochloride exerts its effects as a selective, high-affinity partial agonist of the

glucocorticoid receptor.[2][3] The prevailing hypothesis for the action of SGRMs like dagrocorat

is the differential regulation of gene expression through transrepression and transactivation. It

is believed that the anti-inflammatory effects of glucocorticoids are primarily mediated by

transrepression, where the GR complex inhibits the activity of pro-inflammatory transcription

factors such as NF-κB and AP-1. Conversely, many of the undesirable side effects are thought

to arise from transactivation, where the GR directly binds to glucocorticoid response elements

(GREs) on DNA to upregulate the expression of certain genes. Dagrocorat was designed to
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preferentially induce transrepression over transactivation, thereby "dissociating" the desired

anti-inflammatory effects from the unwanted metabolic and other side effects.
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Dagrocorat's Dissociated Mechanism of Action.

Pharmacodynamics
Receptor Binding and Functional Activity
Dagrocorat demonstrates high-affinity binding to the human glucocorticoid receptor. In vitro

assays have quantified its binding and functional potency.

Table 1: In Vitro Pharmacodynamic Properties of Dagrocorat
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Parameter Assay Type Species Value

GR Binding Affinity

(IC50)

Fluorescence

Polarization
Human 1.31 nM

Transrepression

(IC50)

Inhibition of LPS-

induced TNF-α

release

Human 35 nM

Transactivation (IC50)

Inhibition of

dexamethasone-

induced

transactivation

Human 8.9 nM

Experimental Protocols
While detailed, step-by-step proprietary protocols are not publicly available, the principles of

the assays used to characterize dagrocorat can be described as follows:

Glucocorticoid Receptor Binding Assay (Fluorescence Polarization): This competitive binding

assay measures the ability of a test compound to displace a fluorescently labeled GR ligand

from the purified, full-length human glucocorticoid receptor. The change in fluorescence

polarization is proportional to the amount of fluorescent ligand displaced by the test

compound, from which the IC50 is determined.
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Fluorescence Polarization Binding Assay Workflow
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Dagrocorat Metabolism and CYP Interactions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Dagrocorat Hydrochloride: A Deep Dive into its
Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679671#pharmacological-profile-of-dagrocorat-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1679671#pharmacological-profile-of-dagrocorat-hydrochloride
https://www.benchchem.com/product/b1679671#pharmacological-profile-of-dagrocorat-hydrochloride
https://www.benchchem.com/product/b1679671#pharmacological-profile-of-dagrocorat-hydrochloride
https://www.benchchem.com/product/b1679671#pharmacological-profile-of-dagrocorat-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679671?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

